Monzosertib -

Monzosertib

Catalog Number: EVT-10959609
CAS Number:
Molecular Formula: C21H22F3N5O4
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Monzosertib is derived from a series of chemical modifications aimed at optimizing its pharmacological properties. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting the CHK1 pathway. The compound has been developed through extensive medicinal chemistry efforts to enhance its selectivity and potency against CHK1 while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Monzosertib involves multiple steps, typically beginning with the formation of key intermediates through standard organic reactions such as coupling, cyclization, and functional group transformations. The synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic additions.
  3. Cyclization: A critical step involves cyclizing intermediates to form the core structure of Monzosertib.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity at each stage of synthesis.

Molecular Structure Analysis

Structure and Data

Monzosertib's molecular structure can be represented by its chemical formula, which includes various functional groups that confer its inhibitory properties. The compound is characterized by:

  • A central aromatic ring system.
  • Specific substituents that enhance binding affinity to the CHK1 protein.
  • A defined three-dimensional conformation that is essential for its biological activity.

The molecular weight and other physicochemical properties can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Monzosertib undergoes several key chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Affinity: The compound binds to the ATP-binding site of CHK1, inhibiting its kinase activity.
  2. Metabolism: In vivo, Monzosertib may undergo metabolic transformations mediated by cytochrome P450 enzymes, affecting its pharmacokinetics.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for predicting its stability and efficacy in clinical settings.

These reactions are studied using various biochemical assays to quantify binding affinity and inhibition potency.

Mechanism of Action

Process and Data

Monzosertib exerts its effects primarily through the inhibition of CHK1, which is pivotal in the DNA damage response pathway. The mechanism can be summarized as follows:

  1. Inhibition of CHK1 Activity: By binding to CHK1, Monzosertib prevents the phosphorylation of downstream targets involved in cell cycle regulation.
  2. Enhanced Sensitivity to DNA-Damaging Agents: This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy by disrupting their ability to repair DNA damage effectively.
  3. Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers apoptosis in cancer cells, enhancing therapeutic efficacy.

Data from preclinical studies indicate that Monzosertib significantly enhances the cytotoxic effects of various chemotherapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monzosertib possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 400-500 g/mol (exact value dependent on specific formulation).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that Monzosertib remains effective under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis provide insights into its thermal stability.

Applications

Scientific Uses

Monzosertib is primarily being investigated for its potential applications in cancer therapy, particularly in combination with other treatments:

  • Oncology Trials: Currently undergoing clinical trials for various cancers, including breast cancer and non-small cell lung cancer.
  • Combination Therapies: Research focuses on combining Monzosertib with standard chemotherapeutic agents to assess synergistic effects.
  • Biomarker Development: Studies are underway to identify biomarkers that predict responsiveness to Monzosertib treatment, enhancing personalized medicine approaches.
Introduction to CDC7 Kinase as a Therapeutic Target

Molecular Regulation of DNA Replication Initiation by Cell Division Cycle 7-DBF4 Complex

The Cell Division Cycle 7-DBF4-dependent kinase complex phosphorylates minichromosome maintenance protein helicase subunits at replication origins, enabling recruitment of Cell Division Cycle 45 and GINS proteins to assemble the functional Cell Division Cycle 45-minichromosome maintenance protein 2-7-GINS complex helicase [2]. This activation permits unwinding of double-stranded DNA and replisome assembly. Cell Division Cycle 7 kinase activity peaks at the G1/S transition and remains active during replication stress to stabilize stalled forks and facilitate repair via homologous recombination [2] [4]. Structural studies reveal that Cell Division Cycle 7 kinase features a bilobal architecture with unique kinase insertion regions, complicating inhibitor design due to similarity with cyclin-dependent kinase 2/9 catalytic sites [2] [7].

Table 1: Key Substrates and Functions of Cell Division Cycle 7-DBF4-Dependent Kinase Complex

SubstratePhosphorylation SiteBiological Consequence
minichromosome maintenance protein 2Ser5/Ser40/Ser53Helicase activation; CMG complex assembly
minichromosome maintenance protein 4Ser120Origin firing; replication fork progression
minichromosome maintenance protein 6Ser54Replication checkpoint control
Transactive response DNA binding protein 43Multiple serinesAggregation in neurodegenerative pathologies

Adapted from multi-omics analyses [2] [6] [7]

Pathogenic Overexpression of Cell Division Cycle 7 in Oncogenic Transformation

Pan-cancer genomic analyses confirm Cell Division Cycle 7 overexpression across multiple malignancies, including bladder urothelial carcinoma, breast invasive carcinoma, colon adenocarcinoma, and head/neck squamous cell carcinoma. Elevated Cell Division Cycle 7 mRNA and protein levels correlate with advanced tumor stage, genomic instability, and poor survival [6] [7]. Mechanistically, Cell Division Cycle 7 amplification:

  • Drives unscheduled origin firing: Accelerates S-phase progression by licensing dormant replication origins, enabling rapid proliferation [7].
  • Compromises replication fidelity: Increases mutation burden and chromosomal rearrangements due to aberrant fork collapse [2].
  • Induces transactive response DNA binding protein 43 hyperphosphorylation: Promotes neurotoxic aggregates in amyotrophic lateral sclerosis/frontotemporal lobular dementia, linking Cell Division Cycle 7 to neurodegeneration [2] [3].

Overexpression also correlates with immunosuppressive microenvironments, as high Cell Division Cycle 7 tumors exhibit reduced CD8+ T-cell infiltration and increased myeloid-derived suppressor cell recruitment [6].

Mechanistic Rationale for Selective Vulnerability of Cancer Cells

Cancer cells exhibit heightened dependence on Cell Division Cycle 7 due to:

  • Replication stress: Oncogene-induced DNA damage creates reliance on Cell Division Cycle 7-mediated fork restart mechanisms [4] [7].
  • Checkpoint defects: Impaired G1/S checkpoints in cancer prevent arrest upon Cell Division Cycle 7 inhibition, forcing lethal M-phase entry with unreplicated DNA [1] [2].
  • Synthetic lethality: Cell Division Cycle 7 inhibition synergizes with chemotherapies (e.g., cisplatin, etoposide) in chemo-resistant small-cell lung cancer by exacerbating replication stress. Synergy scores exceed 10 (highest single agent model) in resistant models but not chemo-sensitive lines [4].

Normal cells undergo reversible Cell Division Cycle 7 inhibition-induced quiescence via p53-dependent checkpoint activation, explaining the therapeutic window [1] [7].

Table 2: Synergistic Effects of Cell Division Cycle 7 Inhibition in Resistant Small-Cell Lung Cancer Models

Cell LineTreatment CombinationSynergy Score (HSA Model)Biological Outcome
H69-AR (resistant)XL413 + Cisplatin15.2↓ IC50 by 68%; ↑ apoptosis 4-fold
H69-AR (resistant)XL413 + Etoposide12.8G1/S arrest; DNA damage accumulation
NCI-H69 (sensitive)XL413 + Cisplatin2.1*No significant synergy

Data from CRISPR/Cas9 screening validation [4]; HSA: Highest Single Agent; *Non-synergistic

Comparative Limitations of Prior Cell Division Cycle 7 Inhibitors

Early Cell Division Cycle 7 inhibitors faced significant clinical challenges:

  • PHA-767491: Dual Cell Division Cycle 7/cyclin-dependent kinase 9 inhibition caused off-target toxicity. Poor kinase selectivity limited its therapeutic index [2] [7].
  • XL413: Low potency (IC50 >400 μM) and ATP-competitive binding resulted in insufficient target engagement in vivo. Clinical development discontinued due to minimal efficacy in solid tumors [4] [7].
  • NMS-1116354: Narrow therapeutic window from hematological toxicities (anemia, neutropenia). Failed to progress beyond Phase 1 [7].

Structural limitations included inadequate selectivity against cyclin-dependent kinase family kinases and susceptibility to high intracellular ATP concentrations, reducing in vivo efficacy [2] [3]. Monzosertib (AS-0141) was developed to overcome these issues through unique time-dependent inhibition and optimized binding kinetics.

Table 3: Comparative Profiles of Clinical-Stage Cell Division Cycle 7 Inhibitors

InhibitorMechanismSelectivity IssuesClinical FateKey Limitations
PHA-767491ATP-competitiveDual CDC7/CDK9 inhibitorPreclinical onlyOff-target toxicity
XL413ATP-competitiveLow potency (high IC50)Phase 1 discontinuedInsufficient efficacy; no synergy in tumors
NMS-1116354ATP-competitiveHematological toxicityPhase 1 discontinuedNarrow therapeutic window
MonzosertibTime-dependent>100-fold selectivePhase 1 ongoingN/A (under evaluation)

Data from recent clinical reviews [2] [5] [7]

Properties

Product Name

Monzosertib

IUPAC Name

ethyl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate

Molecular Formula

C21H22F3N5O4

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H22F3N5O4/c1-2-32-20(31)16-17(30)15(10-13-11-26-18-14(13)4-3-5-25-18)33-19(16)27-29-8-6-28(7-9-29)12-21(22,23)24/h3-5,10-11,27,30H,2,6-9,12H2,1H3/b13-10+

InChI Key

HFBNZZVVRMLDJO-JLHYYAGUSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.